(Diethylphosphino)dimethylindium
Description
(Diethylphosphino)dimethylindium (CAS No. 12148-78-6) is an organoindium compound with the molecular formula C₆H₁₆InP and a molecular weight of 234.99 g/mol . It features a hybrid structure combining a dimethylindium core [(CH₃)₂In] and a diethylphosphine ligand [(C₂H₅)₂PH], forming a heteroleptic complex. The compound is synthesized via ligand substitution reactions, where dimethylindium precursors react with diethylphosphine under controlled conditions. Its IUPAC name, diethylphosphane;dimethylindium, reflects this dual-ligand coordination .
Key properties include a purity of 96% and a canonical SMILES notation of CCPCC.C[In]C, indicating the connectivity of the ethyl-phosphorus and methyl-indium moieties .
Properties
CAS No. |
12148-78-6 |
|---|---|
Molecular Formula |
C6H17InP |
Molecular Weight |
234.99 g/mol |
InChI |
InChI=1S/C4H11P.2CH3.In/c1-3-5-4-2;;;/h5H,3-4H2,1-2H3;2*1H3; |
InChI Key |
LGXSGCXPAVMKAB-UHFFFAOYSA-N |
SMILES |
CCPCC.C[In]C |
Canonical SMILES |
CCPCC.C[In]C |
Other CAS No. |
12148-78-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (Diethylphosphino)dimethylindium with structurally related organoindium compounds, focusing on ligand substitution effects and physicochemical properties:
Structural and Functional Analysis
- Ligand Effects: Phosphine vs. Alkoxy/Amino Ligands: Phosphine ligands (e.g., in this compound) are stronger σ-donors and weaker π-acceptors compared to alkoxy (e.g., t-butoxy) or amino ligands. This enhances the compound’s electron-richness, making it suitable for catalytic C–C coupling reactions . In contrast, alkoxy-substituted indium compounds (e.g., (t-Butoxy)dimethylindium) exhibit higher thermal stability due to the steric bulk and electronegativity of oxygen, favoring applications in chemical vapor deposition (CVD) . Steric Considerations: The diethylphosphine ligand offers moderate steric hindrance, balancing reactivity and stability. Bulkier ligands like t-butoxy reduce reactivity but improve shelf life .
- Reactivity Trends: Phosphine-containing indium complexes are more reactive toward electrophiles due to the labile In–P bond. For example, this compound may undergo ligand exchange more readily than (i-Propoxy)dimethylindium, which has stronger In–O bonds . Amino ligands (e.g., in Dimethylaminodimethylindium) increase Lewis acidity, enhancing coordination to electron-deficient substrates in polymerization or cross-coupling reactions .
Research Implications and Gaps
The provided evidence highlights a need for further studies on:
Catalytic Applications: Comparative studies of phosphine vs. alkoxy/amino indium complexes in cross-coupling or polymerization reactions.
Thermal Stability: Quantitative analysis of decomposition temperatures for this compound versus alkoxy-substituted analogs.
Synthetic Pathways : Optimization of ligand-exchange protocols to improve yields of hybrid indium-phosphine complexes.
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